![molecular formula C19H29NO3 B564981 (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol CAS No. 113627-25-1](/img/structure/B564981.png)
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” is a chemical with the molecular formula C19H29NO3 . It is also known by other names such as cis (2,3)-Dihydro Tetrabenazine and (2R,3S,11bS)-Dihydrotetrabenazine .
Molecular Structure Analysis
The molecular weight of this compound is 319.44 g/mol . The InChI code for this compound is 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 . The canonical SMILES representation is CC©CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.4 g/mol .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
cis (2,3)-Dihydro Tetrabenazine: is utilized in the study of neurodegenerative diseases such as Huntington’s disease. It serves as a reference compound for the development of new treatments that target dopamine depletion, which is a common pathological feature of these disorders .
Synthesis of Deuterated Analogs
Researchers have focused on synthesizing deuterated analogs of tetrabenazine to improve its pharmacokinetic properties. Deuteration can potentially enhance the metabolic stability of the compound, making it more effective for therapeutic use .
Formulation Studies
The behavior of tetrabenazine in acidic conditions has been studied to understand its stability and to develop better formulations. This is crucial for creating orodispersible films and other pharmaceutical forms that ensure the compound’s integrity and bioavailability .
Movement Disorder Treatment
cis (2,3)-Dihydro Tetrabenazine: is investigated for its efficacy in treating hyperkinetic movement disorders beyond Huntington’s disease. Its role as a VMAT-inhibitor makes it a valuable compound for exploring treatments for a variety of movement-related pathologies .
Analytical Chemistry Applications
The compound’s behavior under different chemical conditions is studied using techniques like LC-MS and NMR spectroscopy. These studies contribute to the understanding of its chemical properties and the identification of impurities, which is essential for quality control in pharmaceutical applications .
Chemical Synthesis and Selectivity
The efficient and selective synthesis of cis (2,3)-Dihydro Tetrabenazine is a significant area of research. It involves exploring various synthetic routes and methodologies to obtain the compound with high yield and purity, which is vital for both research and therapeutic applications .
Drug Discovery and Development
As a compound with potential therapeutic applications, cis (2,3)-Dihydro Tetrabenazine is part of drug discovery programs aiming to find new treatments for psychiatric and neurological conditions. Its pharmacological profile is continuously being evaluated to optimize its therapeutic potential .
Impurity Profiling
Understanding the impurity profile of cis (2,3)-Dihydro Tetrabenazine is essential for the development of safe and effective pharmaceutical products. Research in this field focuses on identifying, quantifying, and characterizing impurities that may arise during synthesis or storage .
Propiedades
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol | |
CAS RN |
924854-62-6 |
Source
|
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.